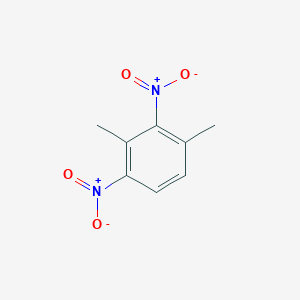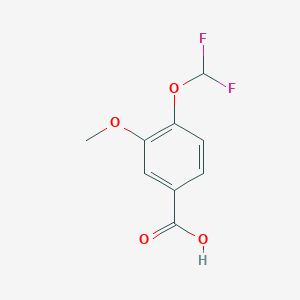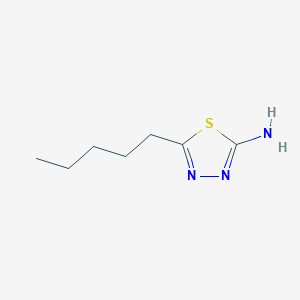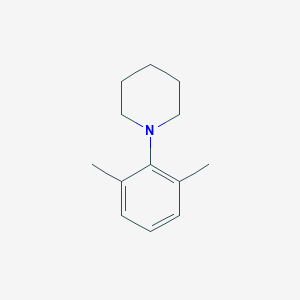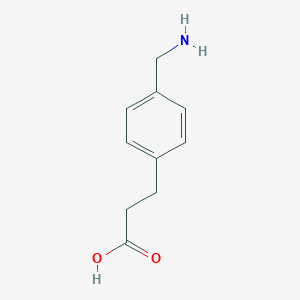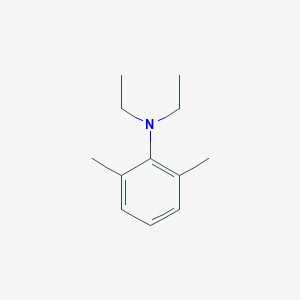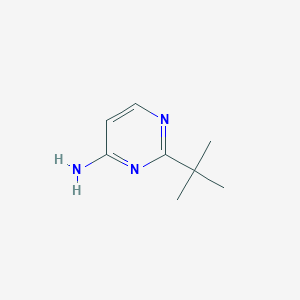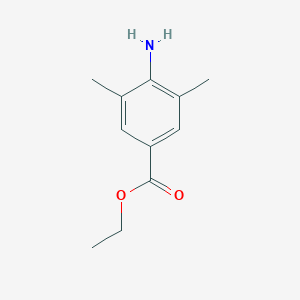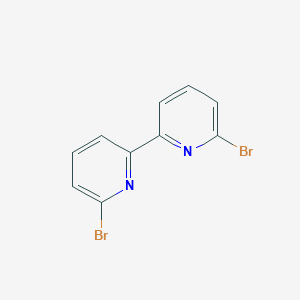
6,6'-二溴-2,2'-联吡啶
描述
6,6'-Dibromo-2,2'-bipyridyl is a useful research compound. Its molecular formula is C10H6Br2N2 and its molecular weight is 313.98 g/mol. The purity is usually 95%.
The exact mass of the compound 6,6'-Dibromo-2,2'-bipyridyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,6'-Dibromo-2,2'-bipyridyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Dibromo-2,2'-bipyridyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
6,6'-二溴-2,2'-联吡啶是一种用途广泛的有机合成砌块。 它在通过交叉偶联反应构建联吡啶衍生物方面特别有用 . 这些衍生物对于开发在制药和农用化学品中具有潜在应用的新型有机化合物至关重要。
药物化学
在药物化学中,6,6'-二溴-2,2'-联吡啶用于合成具有生物活性的分子 . 它作为配体的能力可以导致形成与研究各种生物过程相关的配合物,这可能导致新药的发现。
材料科学
该化合物在材料科学中起着重要作用,它被用于合成金属配合物的配体 . 这些配合物在开发具有独特电学、光学和磁性的新材料方面具有重要意义。
分析化学
6,6'-二溴-2,2'-联吡啶在分析化学中作为试剂和配体的先驱体有应用 . 这些配体可以结合到特定的离子或分子,有利于在复杂混合物中检测和量化它们。
环境科学
6,6'-二溴-2,2'-联吡啶在环境科学中的作用正在兴起,特别是在污染物结合和检测的研究中 . 它的化学性质允许形成可用于检测和中和环境污染物的配合物。
催化研究
在催化研究中,6,6'-二溴-2,2'-联吡啶用于合成参与各种化学反应的催化剂配体 . 这些催化剂对于提高化学转化的效率和选择性至关重要,这对可持续的工业过程至关重要。
超分子化学
超分子化学得益于使用6,6'-二溴-2,2'-联吡啶设计分子组装和结构 . 它充当连接分子,促进形成更大的复杂结构,在纳米技术和分子电子学中具有潜在应用。
生物化学
最后,在生物化学中,6,6'-二溴-2,2'-联吡啶用于合成与生物大分子相互作用的化合物 . 这些相互作用对于理解生物机制至关重要,并且可以导致诊断和治疗工具的开发。
作用机制
Target of Action
6,6’-Dibromo-2,2’-bipyridine, also known as 6,6’-Dibromo-2,2’-bipyridyl or 6,6’-Dibromo-2,2’-dipyridyl, is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These complexes can have various applications in the field of chemistry and biochemistry.
Mode of Action
The compound interacts with its targets by forming complexes. The bromine atoms present in the compound allow it to bind with the metal ions, forming a stable complex . This interaction can result in changes in the chemical properties of the metal ions, which can be utilized in various chemical reactions.
Biochemical Pathways
It is known that the compound can influence the redox properties of the metal ions it binds to . This can potentially affect various biochemical pathways where these metal ions play a crucial role.
Result of Action
The molecular and cellular effects of 6,6’-Dibromo-2,2’-bipyridine’s action would depend on the specific metal ion complex it forms. For instance, complexes formed with Pd (II) or Pt (II) ions are often used in catalysis and can facilitate various chemical transformations .
Action Environment
The action, efficacy, and stability of 6,6’-Dibromo-2,2’-bipyridine can be influenced by various environmental factors. These include the presence of other chemicals, pH, temperature, and light exposure. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .
生化分析
Biochemical Properties
6,6’-Dibromo-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It forms stable complexes with various metal ions, including palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . These metal complexes are often used as catalysts in organic synthesis and biochemical reactions. The interactions between 6,6’-Dibromo-2,2’-bipyridine and metal ions involve coordination bonds, where the nitrogen atoms of the bipyridine ring donate electron pairs to the metal center, stabilizing the complex.
Cellular Effects
6,6’-Dibromo-2,2’-bipyridine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to the formation of reactive oxygen species (ROS), which can modulate cell signaling pathways and induce oxidative stress . Additionally, 6,6’-Dibromo-2,2’-bipyridine can influence gene expression by acting as a transcriptional regulator when complexed with certain metal ions . These effects highlight the compound’s potential impact on cellular function and health.
Molecular Mechanism
The molecular mechanism of 6,6’-Dibromo-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can act as enzyme inhibitors or activators, depending on the metal ion and the specific enzyme involved . For example, 6,6’-Dibromo-2,2’-bipyridine complexes with copper (II) ions have been shown to inhibit certain metalloenzymes by binding to the active site and preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-Dibromo-2,2’-bipyridine can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to degradation and reduced efficacy . Long-term studies have shown that 6,6’-Dibromo-2,2’-bipyridine can have lasting effects on cellular function, particularly in terms of oxidative stress and gene expression modulation .
Dosage Effects in Animal Models
The effects of 6,6’-Dibromo-2,2’-bipyridine in animal models vary with different dosages. At low doses, the compound can act as a mild modulator of cellular processes without causing significant toxicity . At higher doses, 6,6’-Dibromo-2,2’-bipyridine can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
6,6’-Dibromo-2,2’-bipyridine is involved in various metabolic pathways, particularly those related to its role as a ligand in metal ion complexes . The compound can interact with enzymes and cofactors involved in redox reactions, leading to changes in metabolic flux and metabolite levels . For example, 6,6’-Dibromo-2,2’-bipyridine complexes with copper (II) ions can participate in redox cycling, generating reactive oxygen species and influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 6,6’-Dibromo-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . The transport and distribution of 6,6’-Dibromo-2,2’-bipyridine are influenced by its lipophilicity and ability to form complexes with metal ions .
Subcellular Localization
The subcellular localization of 6,6’-Dibromo-2,2’-bipyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6,6’-Dibromo-2,2’-bipyridine can localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, the compound can accumulate in mitochondria, influencing mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVWSOXTTOJQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402945 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-22-9 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6,6′-dibromo-2,2′-bipyridine?
A1: The molecular formula of 6,6′-dibromo-2,2′-bipyridine is C10H6Br2N2, and its molecular weight is 314.0 g/mol.
Q2: Are there efficient methods to synthesize 6,6′-dibromo-2,2′-bipyridine?
A: Yes, an improved cuprate synthesis has been reported with a yield of 72%. [] This method offers a more efficient route compared to previous approaches.
Q3: Can 6,6′-dibromo-2,2′-bipyridine be used to synthesize other useful compounds?
A: Absolutely. 6,6′-dibromo-2,2′-bipyridine can be converted to 6-bromo-2,2′-bipyridine via metal-halogen exchange with an 88% yield. [] This transformation highlights its utility in preparing other valuable building blocks.
Q4: What is the significance of the bromine atoms in 6,6′-dibromo-2,2′-bipyridine?
A: The bromine atoms are excellent leaving groups, making this compound amenable to various chemical transformations. For instance, it can undergo palladium-catalyzed coupling reactions with acetylenes to produce 6,6′-diethynyl-2,2′-bipyridyls. []
Q5: Can 6,6′-dibromo-2,2′-bipyridine be used to prepare macrocyclic ligands?
A: Yes, it serves as a key precursor in synthesizing azamacrocycles containing 2,2′-bipyridine units. This can be achieved via cross-condensation with 6,6′-diamino-2,2′-bipyridine or by direct reaction with ammonia in an autoclave. []
Q6: How does the concentration of reagents affect the reactivity of 6,6′-dibromo-2,2′-bipyridine?
A: The concentration plays a crucial role in controlling selectivity. For instance, during lithiation, different concentrations lead to single or double metalation of 6,6′-dibromo-2,2′-bipyridine, offering control over subsequent functionalization. []
Q7: Does 6,6′-dibromo-2,2′-bipyridine form complexes with metals?
A: Yes, it acts as a bidentate ligand, coordinating to various metals. For example, it forms a dimeric, chloro-bridged complex with copper(I) chloride, showcasing its ability to bridge metal centers. []
Q8: How do steric factors affect metal complexation with 6,6′-dibromo-2,2′-bipyridine?
A: Bulky substituents on the 6 and 6′ positions can significantly influence the geometry and stability of metal complexes. This steric hindrance affects the coordination environment around the metal center. []
Q9: Can the photophysical properties of metal complexes be tuned using 6,6′-dibromo-2,2′-bipyridine derivatives?
A: Yes, incorporating 6,6′-dibromo-2,2′-bipyridine into copper(I) complexes with ligands like POP or xantphos yields luminescent materials. The halogen substituents influence the emission color, making them promising candidates for light-emitting electrochemical cells (LECs). []
Q10: Are there other applications of 6,6′-dibromo-2,2′-bipyridine beyond metal complexation?
A: Yes, it serves as a valuable precursor in diverse fields. For example, it is used to create stable bipyridine-substituted nitronyl-nitroxide (NIT) or imino-nitroxide (IM) radicals for materials science applications. []
Q11: What analytical techniques are used to characterize 6,6′-dibromo-2,2′-bipyridine and its derivatives?
A: Various techniques are employed, including X-ray crystallography to determine solid-state structures, NMR spectroscopy to analyze solution-phase structures, and UV-Vis spectroscopy to study electronic transitions and metal complexation. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


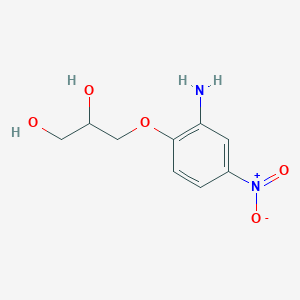
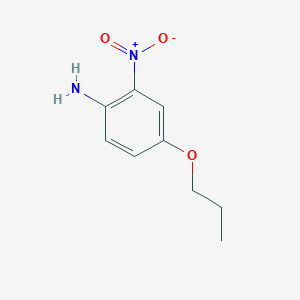
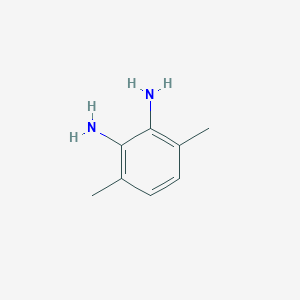
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

